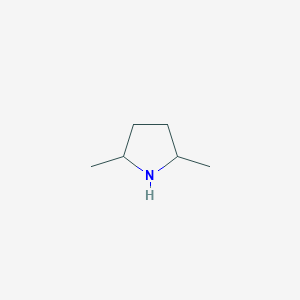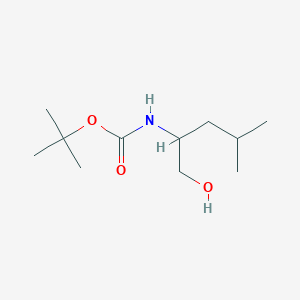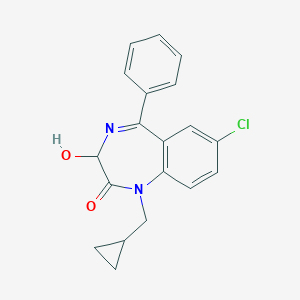
2,5-二甲基吡咯烷
描述
2,5-Dimethylpyrrolidine is a chemical compound that is a derivative of pyrrolidine with two methyl groups substituted at the 2nd and 5th positions of the pyrrolidine ring. It is a secondary amine and is known for its involvement in various chemical reactions and synthesis processes.
Synthesis Analysis
The synthesis of 2,5-dimethylpyrrolidine derivatives has been explored in several studies. For instance, a synthetic route to (2S,5S)-dimethylpyrrolidine, which can be applied to the synthesis of its enantiomers, has been developed starting from a mixture of isomers of 2,5-hexanediol, using (S)-α-methylbenzylamine as a chiral auxiliary10. Additionally, 5,5-dimethyl-1H-pyrrol-2(5H)-one, a related compound, was prepared from 5,5-dimethylpyrrolidine-2,4-dione in a two-step process with a 71% overall yield and further converted to N-substituted derivatives .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 2,5-dimethylpyrrolidine derivatives have been characterized using various spectroscopic techniques and quantum chemical calculations. For example, a novel derivative of 3,5-dibromopyridine, 3,5-bis(2,5-dimethylphenyl)pyridine, was synthesized and characterized by XRD, and its structure was confirmed to be in good agreement with density functional theory (DFT) data .
Chemical Reactions Analysis
2,5-Dimethylpyrrolidine and its derivatives participate in a variety of chemical reactions. The photodissociation dynamics of 2,5-dimethylpyrrole (2,5-DMP) were investigated, showing that excitation at longer wavelengths leads to population of the 1(1)A2(pisigma*) excited state, and at shorter wavelengths, stronger dipole-allowed transitions become apparent . Additionally, the reaction of 2,5-diethynylpyridine with dimesitylborane resulted in an unexpected tris-hydroboration product .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dimethylpyrrolidine derivatives have been studied extensively. For instance, the compound's absorption spectra, PMR spectra, and pKa values were characterized for 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine and its isomers . The spectroscopic and structural characterization of novel interaction products, such as the reaction of 5-trifluoromethyl-pyridine-2-thione with iodine, has also been reported .
科学研究应用
不对称合成
Zwaagstra、Meetsma和Feringa(1993年)的研究开发了(2S,5S)-二甲基吡咯烷的新合成途径,展示了其在不对称合成中的潜力。这种对映纯合物可以通过简短的反应序列获得,突显了其在立体化学研究和合成中的应用(Zwaagstra et al., 1993)。
代谢研究
Mitchell和Waring(1978年)研究了啮齿动物中顺式-2,5-二甲基吡咯烷-1-羧酰胺的代谢,为了解其代谢途径提供了见解。这项研究对于了解这类化合物在生物系统中的处理方式至关重要(Mitchell & Waring, 1978)。
对映选择性合成
Boga、Manescalchi和Savoia(1994年)探索了己二酮和庚二酮的还原胺化反应,以产生2,5-二甲基吡咯烷,强调了该化合物在对映选择性合成中的作用。这项工作对有机合成领域有所贡献,特别是在创造具有期望立体化学性质的特定分子结构方面(Boga et al., 1994)。
绝对构型确定
Perrone和Tortorella(1978年)对对映-2,5-二甲基吡咯烷的绝对构型确定进行了研究,展示了其在立体化学中的应用。他们的方法涉及自由基氯化反应,并提供了确定分子中原子空间排列的见解(Perrone & Tortorella, 1978)。
单克隆抗体生产
Aki等人(2021年)发现,与2,5-二甲基吡咯烷相关的化合物可以增强中国仓鼠卵巢细胞培养中的单克隆抗体产量。这一发现对生物技术和制药制造业具有重要意义,特别是在单克隆抗体的生产方面(Aki et al., 2021)。
神经毒性研究
关于2,5-己二酮的神经毒性研究,该化合物形成2,5-二甲基吡咯烷加合物,为了解相关化合物的神经毒性效应提供了见解。这项研究对于了解这类化学品在神经健康中的毒理学方面至关重要(DeCaprio, Strominger, & Weber, 1983)。
对映合成
Yamamoto等人(1993年)描述了从二甲基顺-2,5-二溴己二酸酯合成2,5-二取代吡咯烷的对映对的合成,展示了该化合物在创造对映纯物质方面的实用性。这项研究对于专注于手性分子的制药和化工行业具有重要意义(Yamamoto et al., 1993)。
安全和危害
2,5-Dimethylpyrrolidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
作用机制
Target of Action
It has been found to improve monoclonal antibody production in recombinant chinese hamster ovary cells . This suggests that it may interact with cellular mechanisms involved in protein synthesis and secretion.
Mode of Action
It has been observed to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that it may interact with cellular metabolism and energy production pathways.
Result of Action
The compound has been found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .
属性
IUPAC Name |
2,5-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFPAXSQXIPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955362 | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyrrolidine | |
CAS RN |
3378-71-0 | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3378-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003378710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3378-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,5-dimethylpyrrolidine?
A: 2,5-Dimethylpyrrolidine has the molecular formula C6H13N and a molecular weight of 99.18 g/mol. []
Q2: Are there different stereoisomers of 2,5-dimethylpyrrolidine?
A: Yes, 2,5-dimethylpyrrolidine exists as both cis and trans isomers. The trans isomer can further exist as (2S,5S)- and (2R,5R)- enantiomers. These isomers can exhibit different properties and reactivities. [, , ]
Q3: What synthetic approaches are commonly employed for the preparation of 2,5-dimethylpyrrolidines?
A: Several methods exist for synthesizing 2,5-dimethylpyrrolidines. One approach utilizes the reaction of 2,5-hexanedione with primary amines in the presence of a selective reducing agent like tetracarbonylhydridoferrate(O). [] Another method involves the aminomercuration-demercuration of 1,4-hexadiene or 1,5-hexadiene, leading to the formation of cis and trans-2,5-dimethyl-N-arylpyrrolidines, respectively. [, ]
Q4: Can you elaborate on the stereoselectivity observed in the synthesis of 2,5-dimethylpyrrolidines via aminomercuration-demercuration?
A: The aminomercuration-demercuration of 1,4-hexadiene using carbamates and mercury(II) nitrate followed by sodium borohydride reduction yields predominantly cis-N-alkoxycarbonyl-2,5-dimethylpyrrolidines. Conversely, the same reaction sequence with 1,5-hexadiene affords primarily trans-3,5-dimethylmorpholines. []
Q5: What are the main applications of 2,5-dimethylpyrrolidine derivatives?
A: 2,5-Dimethylpyrrolidine derivatives, particularly chiral ones, have found use as chiral auxiliaries in asymmetric synthesis. [, ] Additionally, they serve as building blocks for synthesizing various compounds, including pharmaceuticals and liquid crystals. [, , , ]
Q6: How does the chirality of 2,5-dimethylpyrrolidine impact its applications?
A: The chirality of 2,5-dimethylpyrrolidine plays a crucial role in its applications, particularly in asymmetric synthesis. For instance, its use as a chiral auxiliary can induce high diastereoselectivity in reactions like the [2+2] cycloaddition of olefins to chiral keteniminium salts, leading to the formation of enantioenriched products. []
Q7: Has 2,5-dimethylpyrrolidine been investigated for its biological activity?
A: Yes, a study investigated the metabolism of cis-2,5-dimethylpyrrolidine-1-carboxanilide in various rodent species. Results showed that the compound is readily absorbed and metabolized, with cis-4′-hydroxy-2,5-dimethylpyrrolidine-1-carboxanilide being the major metabolite. []
Q8: Are there any examples of 2,5-dimethylpyrrolidine being used in materials science?
A: Yes, 2,5-dimethylpyrrolidine serves as a crucial structural motif in the development of liquid crystalline materials. Researchers have synthesized all-organic radical liquid crystalline compounds incorporating the 2,5-dimethylpyrrolidine-1-oxy unit. These compounds exhibit various liquid crystalline phases, including smectic A (SmA) and twisted grain boundary A (TGBA), depending on the molecular structure and chirality. [, ]
Q9: How does the structure of 2,5-dimethylpyrrolidine-based radical liquid crystals affect their properties?
A: The orientation of the binding group connecting the core and side chains significantly influences the liquid crystalline properties. For instance, compounds with an ester linkage (-OCO-) exhibit different phase behavior compared to those with an inverted ester linkage (-COO-). X-ray crystallography reveals that this structural difference impacts the molecular packing and intermolecular interactions within the crystal lattice, ultimately affecting their mesophase behavior. []
Q10: Have computational methods been employed to study 2,5-dimethylpyrrolidine derivatives?
A: Yes, Density Functional Theory (DFT) calculations have been used to investigate the magnetic properties of 2,5-dimethylpyrrolidine-based nitroxyl radicals. These calculations helped rationalize the observed antiferromagnetic interactions in the solid state, which arise from close contact between the nitroxyl oxygen and β-methyl carbon atoms in neighboring molecules. []
Q11: Can you elaborate on the use of computational methods for studying the stereochemistry of 2,5-dimethylpyrrolidine-based metal complexes?
A: DFT calculations have been instrumental in understanding the stereochemical behavior of ruthenium complexes bearing chiral 2,5-dimethylpyrrolidine-derived PNN pincer ligands. These calculations revealed that the chirality of the pyrrolidine moiety influences the preferred stereochemistry at the ruthenium center. The study showed that the N- and Ru-based stereogenic centers in these complexes are stereochemically labile and provided insights into the epimerization mechanisms. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)
![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)


